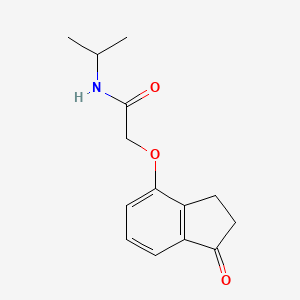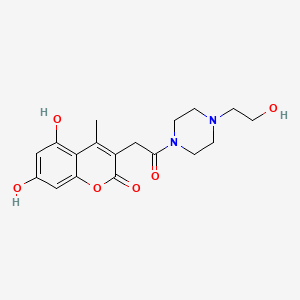
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one involves multiple steps. One common synthetic route includes the use of medium pressure column chromatography (MPCC) to isolate the compound from natural sources such as Parastrephia quadrangularis
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, are of interest.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and other industrial products
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Specific molecular targets and pathways involved are still under investigation and may vary depending on the biological context .
Comparaison Avec Des Composés Similaires
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin. Compared to these compounds, 5,7-dihydroxy-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4-methyl-2H-chromen-2-one has unique structural features that may contribute to its distinct biological activities. For example, the presence of the piperazine ring and hydroxyethyl group may enhance its solubility and bioavailability .
Propriétés
Formule moléculaire |
C18H22N2O6 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C18H22N2O6/c1-11-13(10-16(24)20-4-2-19(3-5-20)6-7-21)18(25)26-15-9-12(22)8-14(23)17(11)15/h8-9,21-23H,2-7,10H2,1H3 |
Clé InChI |
DGARCRWEOXGMRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)N3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



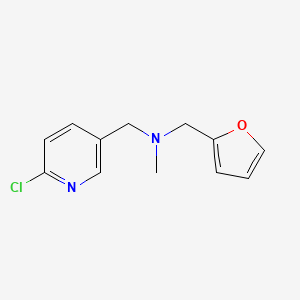
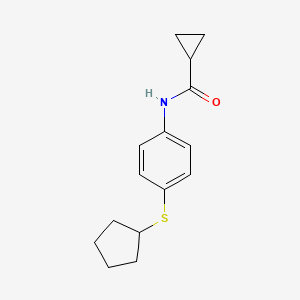
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
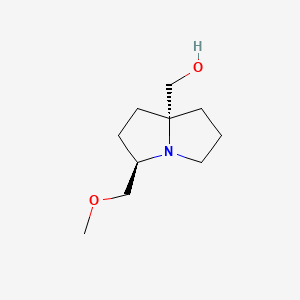
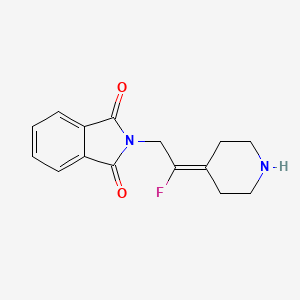
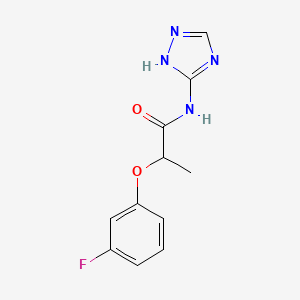
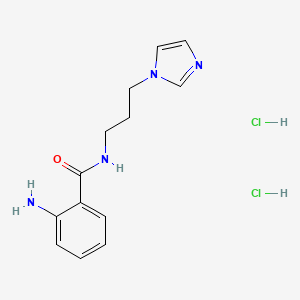
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)

